Glu-Ser

概要

説明

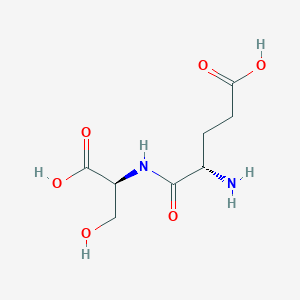

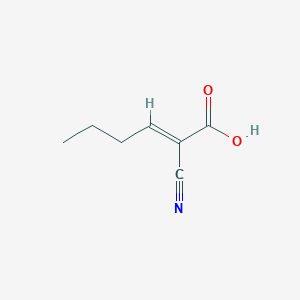

Glu-Ser, also known as glutamylserine, is a dipeptide composed of glutamic acid and serine. This dipeptide has recently gained attention due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising tool for studying the mechanisms of action of different molecules and systems in the body.

科学的研究の応用

Neuroprotection and Cognitive Enhancement

Research has demonstrated that Glu-Ser-containing peptides, such as [Ser(2)]exendin(1–9), enhance associative and spatial learning through the activation of the GLP-1 receptor (GLP-1R), suggesting a promising avenue for cognitive-enhancing and neuroprotective agents (During et al., 2003). GLP-1R-deficient mice exhibit learning deficits that are restored following hippocampal gene transfer, highlighting the receptor's role in learning and neuroprotection.

Role in Metabolic Processes and Disease Mechanisms

The glucagon-like peptide-1 receptor (GLP-1R) has been identified as a potential target for the treatment of alcohol use disorder (AUD), based on human genetic association studies and a mouse model of alcohol dependence. Activation of GLP-1R attenuates the reinforcing properties of alcohol, suggesting that it may contribute to the pathophysiology of AUD and represent a target for personalized pharmacotherapy (Suchánková et al., 2015).

SERS Applications in Biological Research

Surface-enhanced Raman scattering (SERS) techniques have been developed to monitor drug metabolic enzymes and the release behavior of anticancer drugs, showcasing the application of this compound in facilitating research in drug metabolism and release mechanisms (Wang et al., 2015). Another study reports a SERS approach for detecting γ-glutamyl transpeptidase (GGT) activity, demonstrating the technique's potential as a diagnostic and drug screening tool for GGT-associated diseases (Jiang et al., 2020).

Glutathione Studies

SERS has also been applied to the analysis of oxidation of glutathione under plasma irradiation, illustrating the method's utility in probing and assessing chemical reactions of biomolecules under oxidative stress conditions (Ma & Huang, 2015). Additionally, on-capillary SERS has been proposed for quantifying glutathione in human whole blood samples, offering a robust approach for oxidative stress monitoring (Sánchez-Illana et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of the compound H-GLU-SER-OH, also known as Glu-Ser, is the glucagon-like peptide 1 (GLP-1) receptor . The GLP-1 receptor is a physiological hormone receptor that has multiple actions on glucose .

Mode of Action

this compound acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction results in the modulation of glucose levels in the body .

Biochemical Pathways

The activation of the GLP-1 receptor by this compound affects several biochemical pathways. One of these is the glutamine metabolic pathway, which plays an important role in cell biosynthesis and bioenergetics . This compound’s action on this pathway can influence several downstream effects, including cell survival, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of this compound, determining how much of the compound reaches its target site of action .

Result of Action

The molecular and cellular effects of this compound’s action involve changes in glucose levels and cell metabolism . By activating the GLP-1 receptor, this compound can help improve glycemic control in adults with type 2 diabetes mellitus .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect how this compound interacts with its target and how it is metabolized . Additionally, factors such as temperature and pH can impact the stability of this compound .

生化学分析

Biochemical Properties

Glu-Ser interacts with various enzymes and proteins, including serine proteases and glutamate receptors. Serine proteases, such as trypsin and chymotrypsin, recognize the serine residue in this compound and catalyze its hydrolysis. Glutamate receptors, which are crucial for neurotransmission, bind to the glutamic acid moiety of this compound, influencing synaptic signaling .

Cellular Effects

This compound affects cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound can act as a neurotransmitter, binding to glutamate receptors and influencing synaptic plasticity and transmission. This interaction can lead to changes in intracellular calcium levels, impacting various signaling cascades .

In addition, this compound can influence gene expression by acting as a substrate for enzymes involved in post-translational modifications. For example, serine residues in this compound can be phosphorylated by kinases, altering the activity of target proteins and affecting cellular functions such as cell cycle progression and apoptosis .

Molecular Mechanism

For instance, this compound can inhibit certain enzymes by mimicking the natural substrate and binding to the active site, preventing the actual substrate from accessing the enzyme. Conversely, it can activate enzymes by stabilizing the transition state or facilitating substrate binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over time, especially in the presence of proteases. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cognitive function and synaptic plasticity, while high doses may lead to excitotoxicity and neuronal damage. Threshold effects have been observed, where a specific concentration of this compound is required to elicit a biological response. Toxic effects at high doses include oxidative stress and mitochondrial dysfunction .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis and degradation of proteins and neurotransmitters. It interacts with enzymes such as glutamine synthetase and serine hydroxymethyltransferase, which play roles in amino acid metabolism. This compound can also influence metabolic flux by acting as a precursor for other bioactive molecules, such as glutathione and serine-derived lipids .

特性

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHGAYSULGRWRG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601319050 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

5875-38-7 | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-α-Glutamyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glutamylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)

![5H-Pyrrolo[2,3-b]pyrazine](/img/structure/B1353259.png)